Product packaging for 2-Amino-5-(benzyloxy)phenol(Cat. No.:CAS No. 54026-40-3)

2-Amino-5-(benzyloxy)phenol

Cat. No.: B112749
CAS No.: 54026-40-3
M. Wt: 215.25 g/mol
InChI Key: XOJGECMCKLYLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5-(benzyloxy)phenol ( 54026-40-3) is an organic compound with the molecular formula C 13 H 13 NO 2 and a molecular weight of 215.25 g/mol . It is supplied as a high-purity solid for research and development purposes. This compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. Its structure, featuring both an amino and a phenolic hydroxyl group protected by a benzyl ether, makes it a valuable precursor in organic chemistry. For instance, this compound has been used as a starting material in the synthesis of Schiff base compounds, which are of significant interest in coordination chemistry and materials science . Furthermore, derivatives containing the benzyloxy phenol pharmacophore have been explored in medicinal chemistry research for their potential as multi-target agents, showing activities such as monoamine oxidase B (MAO-B) inhibition and antioxidant effects in preclinical studies . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B112749 2-Amino-5-(benzyloxy)phenol CAS No. 54026-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJGECMCKLYLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 2 Amino 5 Benzyloxy Phenol

Established Synthetic Routes for 2-Amino-5-(benzyloxy)phenol

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the construction of the substituted benzene (B151609) ring by introducing the amino and benzyloxy functional groups in a controlled manner.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides a viable, though less common, pathway to precursors of this compound. This strategy relies on the reaction of an aryl halide or other substrate with a suitable leaving group, activated by electron-withdrawing groups, with a nucleophile. pressbooks.pub

A potential route begins with a precursor like 2-chloro-5-nitrophenol. The phenolic proton is first removed by a base to form a phenoxide, which then acts as a nucleophile. However, a more direct application involves the benzylation of the hydroxyl group. For instance, reacting 4-chloro-2-nitrophenol (B165678) with benzyl (B1604629) bromide in the presence of a base like potassium carbonate can form 4-chloro-1-(benzyloxy)-2-nitrobenzene. The chlorine atom, activated by the ortho and para nitro groups, can then be substituted by an amino group, although this is a challenging reaction. A more common approach is to introduce the benzyloxy group via nucleophilic substitution on a pre-existing phenol (B47542). vulcanchem.com

Reductive Transformations of Nitro-Phenol Precursors

The most prevalent and efficient method for synthesizing this compound involves the reduction of a corresponding nitro-phenol precursor. This multi-step process typically starts with 2-amino-5-nitrophenol (B90527) or its precursors. google.comguidechem.com The key intermediate is 5-(benzyloxy)-2-nitrophenol.

The synthesis sequence is as follows:

Benzylation of the Phenolic Hydroxyl Group : The synthesis often starts from 4-nitrophenol (B140041). The hydroxyl group is protected as a benzyl ether to prevent it from reacting in subsequent steps. This is achieved by reacting 4-nitrophenol with benzyl chloride or benzyl bromide in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Reduction of the Nitro Group : The intermediate, 1-(benzyloxy)-4-nitrobenzene, is then subjected to reduction. The nitro group (-NO₂) is selectively reduced to an amino group (-NH₂). This transformation is commonly accomplished using catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C). smolecule.com Alternative reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid.

Step Precursor Reagents Product Typical Conditions
1. Etherification4-NitrophenolBenzyl chloride, K₂CO₃1-(Benzyloxy)-4-nitrobenzeneDMF, Heat
2. Reduction1-(Benzyloxy)-4-nitrobenzeneH₂, Pd/C4-(Benzyloxy)anilineMethanol (B129727) or Ethanol (B145695), RT

This table presents a common pathway, but the target compound is a different isomer. A similar reduction of 5-(benzyloxy)-2-nitrophenol would yield the desired product.

Hydroxyl Group Protection and Subsequent Amination Techniques

Protecting functional groups is a critical strategy in multi-step organic synthesis to ensure that specific sites react in a controlled manner. organic-chemistry.org In the synthesis of this compound, the hydroxyl group is typically protected as a benzyl ether.

The benzyl group is an effective protecting group for phenols because it is stable under a wide range of reaction conditions but can be easily removed by catalytic hydrogenolysis when desired. The synthesis route described in section 2.1.2 is a prime example of this strategy:

Start with a nitrophenol (e.g., 5-nitro-2-aminophenol is not the correct starting material, rather a precursor like 2-nitrophenol (B165410) would be benzylated). Let's assume the starting material is 5-hydroxy-2-nitroaniline. The phenolic -OH group is protected via benzylation.

The nitro group on the protected intermediate is then reduced to an amino group.

An alternative strategy involves protecting the amino group to allow for selective alkylation of the hydroxyl group. For example, an aminophenol can be reacted with benzaldehyde (B42025) to form a Schiff base, which protects the amino group. smolecule.comresearchgate.net The phenolic hydroxyl group can then be alkylated with benzyl bromide. Finally, the Schiff base is hydrolyzed with a weak acid to restore the amino group, yielding the O-alkylated product. smolecule.comresearchgate.net This method provides excellent selectivity for O-alkylation over N-alkylation. researchgate.net

Protection Strategy Functional Group Protected Protecting Reagent Deprotection Method Purpose
Benzyl EtherHydroxyl (-OH)Benzyl Bromide/ChlorideCatalytic HydrogenolysisTo prevent O-alkylation or oxidation during amination/reduction.
Schiff Base (Imine)Amino (-NH₂)BenzaldehydeAcidic HydrolysisTo prevent N-alkylation during the introduction of the benzyloxy group. smolecule.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical reactivity of this compound is dictated by its three principal functional groups: the primary aromatic amine, the phenolic hydroxyl group, and the benzyl ether.

Oxidation Reactions Leading to Quinone Derivatives

The aminophenol scaffold is susceptible to oxidation. The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes it electron-rich and easily oxidized. Oxidation of 2-aminophenols typically does not yield simple quinones but rather quinone imines. nih.gov

Under the action of oxidizing agents, this compound can be converted to a 5-(benzyloxy)quinone imine. This transformation involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the amino group, to form a new double bond. Common oxidizing agents for phenols and aminophenols include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and Fremy's salt. evitachem.com Enzymatic oxidation is also possible; for instance, the enzyme tyrosinase is known to oxidize o-aminophenols to o-quinone imines. nih.gov These resulting quinone imines are often highly reactive intermediates used in further synthesis. google.com

Reaction Type Reactant Oxidizing Agent Product Class
OxidationThis compoundFremy's Salt, Tyrosinase, etc. nih.govQuinone Imine

Reductive Processes of Functional Groups

The primary reductive transformation involving this compound is the cleavage of the benzyl ether. The benzyloxy group can be removed via catalytic hydrogenolysis, a reaction where the C-O bond is cleaved by hydrogen gas in the presence of a metal catalyst.

This deprotection step converts the benzyloxy group back into a hydroxyl group, yielding 2,5-dihydroxyaniline. This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol. google.com This process is clean and efficient, making the benzyl group a useful temporary protecting group in synthesis.

Substitution Reactions at Aromatic and Benzylic Positions

The structure of this compound features several reactive sites amenable to substitution reactions. The electron-donating amino (-NH2) and hydroxyl (-OH) groups activate the aromatic ring for electrophilic aromatic substitution, while the benzyloxy group provides a site for substitution at the benzylic position.

The aromatic rings are susceptible to electrophilic substitution reactions, such as halogenation or nitration. evitachem.com The specific position of substitution is directed by the existing functional groups. Furthermore, the benzyloxy group can undergo nucleophilic aromatic substitution under appropriate conditions, allowing for the introduction of various other functional moieties. smolecule.com The amino group can be acylated with reagents like acetic anhydride (B1165640) to form acetamide (B32628) derivatives, a reaction that can also serve as a protecting strategy for the amine during other synthetic transformations. vulcanchem.com

A key reaction at the benzylic position is the cleavage of the benzyl ether, known as debenzylation. This is often accomplished under acidic conditions or through catalytic hydrogenation (e.g., using palladium on carbon), which removes the benzyl protecting group to reveal the free phenol. smolecule.comvulcanchem.com This reaction is a fundamental step in multi-step syntheses where the phenolic hydroxyl needs to be temporarily masked.

Table 1: Examples of Substitution Reactions and Reagents

Reaction Type Reagent/Condition Position Resulting Functional Group Reference
Electrophilic Substitution Bromine, Nitric acid Aromatic Ring Bromo, Nitro evitachem.com
Amino Group Acylation Acetic anhydride Amino Group Acetamide vulcanchem.com
Debenzylation (Acidic) 1M HCl Benzylic Phenolic -OH smolecule.com
Debenzylation (Catalytic) Palladium on Carbon, H₂ Benzylic Phenolic -OH smolecule.com

Transition-Metal Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound can serve as substrates in these transformations. researchgate.netchemie-brunschwig.ch The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate using a palladium catalyst, is particularly prominent. chemie-brunschwig.chmdpi.com

To utilize this compound in a Suzuki-Miyaura coupling, it would typically first be converted into an organic halide (e.g., by bromination of the aromatic ring). This aryl bromide derivative can then be coupled with various aryl or heteroaryl boronic acids to introduce new substituents. For instance, a related synthesis introduced a 4-chlorophenyl group onto a pyrimidine (B1678525) core via a Suzuki-Miyaura coupling, demonstrating the feasibility of this reaction on complex, substituted molecules. vulcanchem.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and can be optimized for specific substrates. vulcanchem.comnih.gov

Direct C-O bond cleavage of phenol derivatives for cross-coupling is a more advanced approach that has been developed, potentially allowing the hydroxyl group to be used as a leaving group under specific catalytic conditions. thieme-connect.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Component Example Purpose Reference
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ Catalyst for the reaction cycle vulcanchem.comnih.govthieme-connect.com
Ligand SPhos, XPhos, n-BuPAd₂ Stabilizes the Pd center and facilitates oxidative addition/reductive elimination mdpi.comnih.govthieme-connect.com
Base K₂CO₃, K₃PO₄ Promotes the transmetalation step vulcanchem.comnih.govthieme-connect.com
Boron Reagent Arylboronic acid, Aryltrifluoroborate Source of the new aryl group mdpi.comrsc.org

Synthesis of Structural Analogues and Derivatives of this compound

Preparation of Schiff Base Compounds

Schiff bases, or imines, are readily synthesized by the condensation reaction between a primary amine and an aldehyde or ketone. niscpr.res.in The amino group of this compound can react with a wide range of aldehydes to form the corresponding Schiff base derivatives. These reactions are typically carried out by heating the reactants in a solvent such as methanol or ethanol, sometimes with acid or base catalysis. researchgate.netnih.gov

For example, a Schiff base was synthesized from 2-aminophenol (B121084) and 2-(benzyloxy)benzaldehyde (B185962) by dissolving the components in methanol and heating them. researchgate.net Similarly, other studies report high yields for Schiff base formation using microwave irradiation, which can significantly reduce reaction times. nih.govjapsonline.com The formation of an intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen is a common feature in these types of compounds, influencing their structure and properties. nih.govafricaresearchconnects.com The protection of the amino group as a Schiff base can also be a reversible strategy used during multi-step syntheses. smolecule.com

Table 3: Synthesis of Phenolic Schiff Bases

Amine Component Aldehyde Component Solvent Conditions Yield Reference
2-Aminophenol 2-(Benzyloxy)benzaldehyde Methanol Heating - researchgate.net
Isovanillin 2-Aminophenol - Microwave (900 W) High nih.gov
4-Methylbenzene-1,2-diamine 4-(Difluoromethoxy)-2-hydroxybenzaldehyde C₂H₅OH Reflux, 4 hours - japsonline.com

Synthesis of Hetaryl-Azophenol Dyes and Related Chromophores

Azo dyes are a major class of chromophores characterized by the R−N=N−R′ functional group. Hetaryl-azophenol dyes can be synthesized using this compound as the coupling component. The general synthesis involves a two-step diazotization-coupling process. organic-chemistry.orgunb.ca

In the first step, a heterocyclic amine (hetarylamine) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures to form a diazonium salt. researchgate.net In the second step, this highly reactive diazonium salt is added to a solution of this compound. The phenol, being activated towards electrophilic attack, undergoes coupling, typically at the position para to the hydroxyl group, to form the hetaryl-azo dye. researchgate.net The amino group on the phenol ring would likely require protection prior to the coupling reaction to prevent unwanted side reactions. A series of hetaryl-azophenol dyes have been successfully prepared by coupling various diazotized heterocyclic amines with 4-benzyloxyphenol, a close structural analogue. researchgate.netresearchgate.net

Table 4: Heterocyclic Amines Used in Azo Dye Synthesis

Heterocyclic Amine Resulting Dye Class Reference
2-Aminothiazole derivatives Thiazolylazo dyes researchgate.netjournalijar.com
2-Aminobenzothiazole Benzothiazolylazo dyes organic-chemistry.org
5-Amino-4-arylazo-3-methyl-1H-pyrazole Pyrazolylazo dyes researchgate.net

Design and Synthesis of Benzothiazole (B30560) Derivatives

Benzothiazoles are bicyclic heterocyclic compounds with a wide range of applications. ekb.eg Derivatives containing the this compound scaffold can be synthesized through several routes. A common and powerful method for forming the benzothiazole ring is the condensation of a 2-aminothiophenol (B119425) with a benzaldehyde derivative. ekb.egorganic-chemistry.org

A relevant synthetic strategy involves the condensation of 2-aminothiophenol with 2,4-dihydroxybenzaldehyde (B120756) in the presence of a reducing agent like Na₂S₂O₅ to form 2-(2,4-dihydroxyphenyl)benzothiazole. nih.gov This key intermediate can then undergo a selective O-alkylation reaction. By reacting it with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a mild base such as NaHCO₃ with KI as a catalyst, the more acidic 4-hydroxyl group can be selectively benzylated to yield the desired 2-(4-(benzyloxy)-2-hydroxyphenyl)benzothiazole structure. nih.gov This approach allows for the controlled introduction of the benzyloxy group onto the pre-formed benzothiazole core.

Table 5: General Methods for Benzothiazole Synthesis

Reactant 1 Reactant 2 Catalyst/Reagent Key Feature Reference
2-Aminothiophenol Aldehyde Oxalic acid, HCl/H₂O₂, Iodine Eco-friendly, Mild conditions ekb.egorganic-chemistry.org
2-Aminothiophenol Carboxylic acid Polyphosphoric acid Direct condensation ekb.eg
2-Aminothiophenol 2,4-Dihydroxybenzaldehyde Na₂S₂O₅ Forms dihydroxyl intermediate nih.gov

Advanced Modification and Functionalization Strategies

Beyond the synthesis of specific classes of derivatives, this compound is a platform for more advanced functionalization. These strategies often involve multi-step sequences and modern synthetic methods to create complex molecular architectures.

One key strategy involves the use of protecting groups . The amino group can be reversibly shielded, for example by forming a Schiff base with benzaldehyde, to prevent it from reacting during subsequent transformations, such as alkylations at other positions. smolecule.com The benzyloxy group itself is a protecting group for the phenol, which can be removed at a later stage. vulcanchem.com

Functional group interconversion provides another avenue for modification. The phenolic hydroxyl can be oxidized to a quinone, which is a valuable intermediate for further synthesis. smolecule.com The amino group can be converted to other functionalities, for instance, through diazotization followed by substitution.

More modern techniques like palladium-catalyzed C-H activation offer pathways for direct functionalization without the need for pre-functionalized substrates (e.g., halides), although yields can be moderate. smolecule.com Another advanced method involves synthesizing a related benzoxazole (B165842) derivative, performing a nucleophilic substitution at the 5-position, and then carrying out a ring-opening reaction to generate a substituted 2-aminophenol derivative, a process that allows for complex substitutions on the aromatic ring. google.com

Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 5 Benzyloxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular framework, including connectivity and spatial relationships of atoms, can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of 2-Amino-5-(benzyloxy)phenol, the distinct chemical environments of the hydrogen atoms result in a characteristic spectrum. The protons of the benzyloxy group's phenyl ring typically appear as a multiplet in the range of δ 7.30-7.50 ppm. The methylene (B1212753) bridge protons (-CH₂-) are expected to produce a sharp singlet around δ 5.05 ppm.

The protons on the aminophenol ring exhibit specific splitting patterns due to their coupling with neighboring protons. The proton at position 6 (H-6), adjacent to the amino group, is anticipated to appear as a doublet. The proton at position 4 (H-4), situated between the benzyloxy and amino groups, would likely present as a doublet of doublets. The proton at position 3 (H-3) is expected to be a doublet. The chemical shifts for these aromatic protons typically fall between δ 6.40 and 6.90 ppm. The labile protons of the amino (-NH₂) and hydroxyl (-OH) groups can appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature. libretexts.org The addition of D₂O would cause these signals to disappear, confirming their identity. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Assignment
7.50 - 7.30 Multiplet Ar-H (Benzyloxy Phenyl)
6.90 - 6.40 Multiplet Ar-H (Aminophenol Ring)
5.05 Singlet -OCH₂-
Variable Broad Singlet -NH₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon attached to the hydroxyl group (C-5) is significantly deshielded and would appear downfield. Similarly, the carbon bearing the amino group (C-2) would also be shifted downfield. Aromatic carbons directly bonded to electronegative oxygen atoms, such as in phenols, typically resonate in the region of 155 ppm. libretexts.org

The carbons of the benzyloxy phenyl group are expected in the typical aromatic region of δ 127-137 ppm. The benzylic methylene carbon (-OCH₂-) signal is anticipated around δ 70 ppm. The remaining carbons of the aminophenol ring would appear at chemical shifts influenced by the electronic effects of the amino, hydroxyl, and benzyloxy substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~155 C-OH
~149 C-O-CH₂
~137 C-NH₂
136-127 Ar-C (Benzyloxy Phenyl)
120-105 Ar-C (Aminophenol Ring)

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces intact molecular ions, often as protonated molecules [M+H]⁺ in the positive ion mode. For this compound (molar mass: 215.25 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z of 216.26, corresponding to the [M+H]⁺ ion. A characteristic fragmentation pattern for benzyl (B1604629) ethers involves the cleavage of the benzyl group, which would result in a highly stable benzyl cation fragment at m/z 91.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound (C₁₃H₁₃NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 216.1019. HRMS techniques, such as ESI-Time-of-Flight (ESI-TOF), can measure this mass with high precision (typically within 5 ppm), confirming the elemental composition and distinguishing it from other isobaric compounds. mdpi.comrsc.org This level of accuracy is crucial for unambiguous compound identification.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ range. The aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹.

The C-O stretching vibrations for the ether and phenol (B47542) functionalities would produce strong bands in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to give rise to several peaks in the 1600-1450 cm⁻¹ range. These spectral features collectively provide a fingerprint for the compound, confirming the presence of its key functional groups. ekb.egmdpi.com

Table 3: Predicted IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500 - 3300 N-H Stretch Primary Amine
3400 - 3200 O-H Stretch (Broad) Phenol
3100 - 3000 C-H Stretch Aromatic
3000 - 2850 C-H Stretch Aliphatic (-CH₂-)
1600 - 1450 C=C Stretch Aromatic Ring

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be characterized by absorptions corresponding to its amine (N-H), hydroxyl (O-H), ether (C-O-C), and aromatic (C=C and C-H) functionalities.

Based on established correlation tables, the expected vibrational frequencies would include:

N-H Stretching: The primary amine group (-NH₂) would typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

O-H Stretching: The phenolic hydroxyl group (-OH) would present a broad absorption band, generally centered around 3200-3600 cm⁻¹, due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl methylene (-CH₂-) group would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring skeletal vibrations typically result in several sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands would be anticipated: one for the aryl-alkyl ether linkage (benzyl ether) around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric), and another for the phenolic C-O bond near 1200 cm⁻¹.

N-H Bending: The amine scissoring vibration is expected around 1590-1650 cm⁻¹.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300 - 3500 (two bands)
Phenolic Alcohol O-H Stretch (H-bonded) 3200 - 3600 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic (CH₂) C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
Aryl-Alkyl Ether C-O Stretch 1200 - 1275

Note: This table is based on general spectroscopic principles, not on specific experimental data for the title compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from π and non-bonding (n) orbitals to higher-energy anti-bonding (π) orbitals. The spectrum of this compound is expected to be dominated by π → π transitions characteristic of the substituted benzene (B151609) rings. The presence of auxochromes—the amino (-NH₂) and hydroxyl (-OH) groups—which are electron-donating, and the benzyloxy group, typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

The electronic spectrum of a phenol, for instance, shows shifts in its primary and secondary absorption bands compared to benzene. researchgate.net The addition of an amino group would further enhance this effect. While no specific λmax values for this compound have been reported, related Schiff base derivatives exhibit strong absorption in the UV-A range, with λmax values around 350 nm, though this is heavily influenced by the extended conjugation of the imine group. hpu2.edu.vn

High-Performance Liquid Chromatography (HPLC) for Purity Validation and Separation

HPLC is a premier technique for separating, identifying, and quantifying components in a mixture, making it essential for validating the purity of synthesized compounds. A typical method for an analyte like this compound would involve reverse-phase chromatography.

A hypothetical HPLC method would include:

Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). acs.org

Detection: UV detection at a wavelength corresponding to one of the compound's absorption maxima.

Validation Parameters: A validated method would demonstrate good linearity (r² > 0.999), accuracy (e.g., recovery between 93-110%), and precision (RSD < 5%). nih.govnih.gov

Table 2: Representative HPLC Method Validation Parameters (Hypothetical)

Parameter Typical Acceptance Criteria Example Value
Linearity (r²) ≥ 0.999 0.9995
Accuracy (% Recovery) 80 - 120% 98 - 105%
Precision (RSD %) ≤ 15% (≤ 20% at LLOQ) < 2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3 0.05 µg/mL

Note: This table represents typical values for a validated HPLC method for a small organic molecule and is not based on specific experimental data for the title compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. Crucially, no crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported elsewhere in the scientific literature.

However, extensive crystallographic data is available for its Schiff base derivatives, such as (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol. researchgate.netnih.gov This data reveals that these larger molecules crystallize in systems like the monoclinic C2/c space group and are heavily influenced by both intramolecular and intermolecular interactions. While this information provides insight into how the benzyloxyphenol moiety can behave in a crystal lattice, the specific details cannot be extrapolated to the title compound.

Analysis of Crystal Packing and Lattice Formation

If a crystal structure were available, analysis would focus on the unit cell parameters (a, b, c, α, β, γ), the space group, and the number of molecules per unit cell (Z). This data defines the fundamental repeating unit of the crystal. For example, the aforementioned Schiff base derivative has Z=8 and crystallizes in a monoclinic system. researchgate.net

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional intermolecular forces and would dominate the crystal packing of this compound. The presence of both hydrogen bond donors (-NH₂ and -OH) and acceptors (the oxygen atoms of the hydroxyl and ether groups, and the nitrogen of the amine) would allow for the formation of extensive networks. One would expect to observe:

N-H···O and O-H···N bonds: Linking adjacent molecules.

O-H···O bonds: Connecting phenol and ether or other phenol groups. In the crystal structures of its derivatives, strong N—H···O and intramolecular O—H···N hydrogen bonds are primary structure-directing forces, often forming motifs like zigzag chains. researchgate.netnih.gov

Investigation of Pi-Pi Stacking and C-H...Pi Interactions

Non-covalent interactions involving π-systems are crucial for stabilizing the three-dimensional architecture of aromatic compounds. evitachem.com

Pi-Pi Stacking: The electron-rich aromatic rings (the phenol and the benzyl group) would likely engage in π-π stacking interactions. These can be parallel-displaced or T-shaped, with inter-centroid distances typically in the range of 3.3 to 3.8 Å. In related Schiff bases, offset π–π contacts with centroid-to-centroid distances of ~3.8 Å have been observed, contributing to the formation of a 3D network. researchgate.net

C-H···Pi Interactions: These weaker hydrogen bonds involve a C-H bond (from the methylene bridge or an aromatic ring) acting as the donor and a π-system of an aromatic ring acting as the acceptor. researchgate.net These interactions are prevalent in the crystal packing of the derivatives of this compound, further linking the molecular chains and layers. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Benzyloxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. aps.orgimperial.ac.uk It is a widely used tool for calculating the structural and spectroscopic data of compounds in their ground state. imperial.ac.uk DFT has proven to be an essential tool for interpreting and predicting the properties of molecules.

Optimization of Molecular Geometries and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, identifies the arrangement of atoms that corresponds to the lowest energy state. For a flexible molecule like 2-Amino-5-(benzyloxy)phenol, which contains rotatable bonds (e.g., in the benzyloxy group), a conformational analysis is performed. This involves exploring different spatial orientations (conformers) to locate the global energy minimum. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape and steric properties.

Investigation of Tautomeric Equilibria and Stability

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Phenolic compounds can exhibit keto-enol tautomerism. For this compound, theoretical calculations would investigate the relative stability of its potential tautomeric forms. By calculating the electronic energy and Gibbs free energy of each tautomer, researchers can predict the equilibrium constant and determine which form is predominant under different conditions (e.g., in the gas phase or in a solvent). nih.gov

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. wikipedia.org

Mapping of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. mdpi.com It plots the electrostatic potential onto the constant electron density surface, using a color scale to indicate charge intensity. Typically:

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, electron-poor areas, which are favorable for nucleophilic attack.

Green regions show neutral or near-zero potential.

The MEP map for this compound would identify the reactive sites, such as the electron-rich oxygen and nitrogen atoms (potential hydrogen bond acceptors) and the electron-deficient hydrogen atoms of the amino and hydroxyl groups (potential hydrogen bond donors). rsc.org

Elucidation of Reactivity Descriptors and Hammett Parameters

Conceptual DFT provides a range of "reactivity descriptors" that quantify a molecule's reactivity. These are calculated from properties like the HOMO and LUMO energies and include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and understanding their chemical behavior. Hammett parameters, which describe the electron-donating or electron-withdrawing effects of substituents on a benzene (B151609) ring, could also be computationally derived to predict how modifications to the molecular structure would influence its reactivity.

Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interactions

Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, which is crucial for understanding how a ligand like this compound might interact with a biological target, such as a protein or enzyme. wikipedia.org

MD simulations can be used to:

Predict Binding Poses: Determine the most likely orientation of the ligand within a protein's binding site.

Calculate Binding Free Energy: Estimate the strength of the interaction between the ligand and the biomolecule, which is a key indicator of potential biological activity.

Analyze Conformational Changes: Observe how the protein and ligand change shape upon binding. wikipedia.org

Study the Role of Solvent: Investigate the influence of water molecules on the binding process.

These simulations are instrumental in drug discovery for screening potential drug candidates and optimizing their structure to improve binding affinity and selectivity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR exploration would involve the systematic modification of its core structure to identify key pharmacophoric features. These modifications could include altering the substituents on the phenyl ring, modifying the amino and hydroxyl groups, and changing the benzyloxy moiety. The goal is to determine which parts of the molecule are essential for its biological effects and how changes to these parts impact efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by establishing a mathematical relationship between the chemical structure and biological activity. This is achieved by correlating variations in the physicochemical properties of a series of compounds with their observed biological responses. For this compound and its derivatives, a QSAR model could be developed to predict the biological activity of new, unsynthesized analogs.

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC50 values) determined.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each analog.

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to create an equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

The insights gained from SAR and QSAR studies can guide the rational design of more potent and selective derivatives of this compound. For instance, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule enhances activity, new analogs with more lipophilic substituents could be designed and synthesized.

Table 1: Hypothetical QSAR Data for this compound Derivatives

Compound IDR1-SubstituentR2-SubstituentLogPElectronic Parameter (σ)Steric Parameter (Es)Predicted Activity (pIC50)
ABP-01HH2.50.000.005.2
ABP-02ClH3.20.23-0.975.8
ABP-03OCH3H2.3-0.27-0.555.0
ABP-04HNO22.40.78-2.526.5
ABP-05HCH33.0-0.17-1.245.4

This table presents hypothetical data for illustrative purposes.

In Silico Screening and Molecular Docking Methodologies for Target Identification

In the absence of a known biological target for this compound, in silico screening and molecular docking are powerful computational techniques for identifying potential protein partners. These methods allow for the rapid and cost-effective evaluation of the binding of a small molecule to a vast library of macromolecular structures.

In Silico Screening , also known as virtual screening, involves computationally searching large databases of protein structures to identify those that are likely to bind to a given ligand. For this compound, this process would begin by generating a 3D conformation of the molecule. This conformation would then be used as a query to screen a database such as the Protein Data Bank (PDB). The screening algorithms would rank the proteins based on shape and chemical complementarity to the ligand, providing a list of potential biological targets.

Molecular Docking is a more refined computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. Once potential targets for this compound are identified through in silico screening, molecular docking can be employed to investigate the binding interactions in detail.

The molecular docking process typically involves:

Preparation of the Protein and Ligand: The 3D structures of the target protein and this compound are prepared, which may involve adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking program explores the conformational space of the ligand within the binding site of the protein, generating a series of possible binding poses.

Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The results from molecular docking studies can provide valuable hypotheses about the mechanism of action of this compound and can guide the design of derivatives with improved binding affinity and selectivity for the identified target.

Table 2: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Kinase A1XYZ-8.5Lys72, Glu91, Asp184Hydrogen Bond, Electrostatic
Protease B2ABC-7.9His41, Cys145Hydrogen Bond, Hydrophobic
GPCR C3DEF-9.2Trp158, Tyr261Pi-Pi Stacking, Hydrophobic
NHR D4GHI-8.1Arg394, Gln278Hydrogen Bond, van der Waals

This table presents hypothetical data for illustrative purposes.

Biological Activities and Pharmacological Potential of 2 Amino 5 Benzyloxy Phenol and Its Analogues

Enzyme Inhibition and Modulation Studies

5-Lipoxygenase (5-LOX) Inhibitory Activity

Analogues of 2-Amino-5-(benzyloxy)phenol, specifically 2-benzylaminophenols, have been identified as highly potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators. Studies have demonstrated that these compounds can exhibit inhibitory activity with IC50 values in the nanomolar range. The structural characteristics of these aminophenol derivatives play a significant role in their inhibitory potency against the 5-LOX enzyme.

Compound Class Enzyme Target Inhibitory Activity (IC50)
2-Benzylaminophenols5-Lipoxygenase (5-LOX)Nanomolar range

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. While direct studies on this compound are not extensively documented in publicly available research, the broader class of polyphenolic compounds has been investigated for their potential to inhibit SARS-CoV-2 Mpro. For instance, various natural polyphenols have demonstrated inhibitory activity against this enzyme, with some exhibiting IC50 values in the micromolar range. The inhibitory potential of these compounds is often attributed to their ability to interact with the active site of the protease.

Compound Class Enzyme Target Reported Inhibitory Activity (IC50)
Polyphenolic Compounds (General)SARS-CoV-2 MproMicromolar range

Monoamine Oxidase B (MAO-B) Inhibition

Analogues of this compound have shown significant promise as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine. C5-substituted 2-acetylphenol analogues, which share the benzyloxy-phenol scaffold, have been synthesized and evaluated for their MAO-B inhibitory properties.

Several of these compounds exhibit exceptionally high potency, with IC50 values in the nanomolar range, and demonstrate high selectivity for MAO-B over the MAO-A isoform. For example, the compound 2-acetyl-5-benzyloxyphenol (a close analogue) displays an IC50 value of 0.007 µM for MAO-B. Further modifications to the benzyloxy phenyl ring, such as the addition of halogen or alkyl groups, have also resulted in potent MAO-B inhibitors.

Kinetic studies have revealed that some of these benzyloxy chalcone (B49325) derivatives act as reversible and competitive inhibitors of MAO-B. The benzyloxy moiety is considered a key pharmacophore for this inhibitory activity.

Compound Analogue Enzyme Target Inhibitory Activity (IC50) Selectivity Index (SI) for MAO-B
2-acetyl-5-benzyloxyphenolMAO-B0.007 ± 0.002 µM1,194
Benzyloxy-derived halogenated chalcone (BB2)MAO-B0.093 µM430.108
Benzyloxy-derived halogenated chalcone (BB4)MAO-B0.062 µM645.161

Inhibition of Inflammatory Kinases (TBK1, IKKε)

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are noncanonical IκB kinases that play a significant role in innate immune responses and have been implicated in inflammatory conditions. While specific research on the direct inhibition of TBK1 and IKKε by this compound is limited, studies on other small molecules provide insight into the potential for targeting these kinases. For instance, amlexanox (B1666007) has been identified as a specific inhibitor of TBK1 and IKKε. The inhibitory mechanism of such compounds often involves competition with ATP for binding to the kinase domain. Further investigation is required to determine if this compound or its analogues possess similar inhibitory activity against these inflammatory kinases.

Antioxidant and Free Radical Scavenging Efficacy

In Vitro Antioxidant Assays (e.g., CUPRAC)

The antioxidant potential of phenolic compounds can be evaluated using various in vitro assays, including the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay. This method measures the ability of a compound to reduce the cupric ion (Cu2+) to the cuprous ion (Cu+). The antioxidant capacity is often expressed as Trolox equivalent antioxidant capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox, a water-soluble analogue of vitamin E.

Compound Class Assay Measurement
Phenolic Compounds (General)CUPRACTrolox Equivalent Antioxidant Capacity (TEAC)

Assessment in Cellular Oxidative Stress Models

The role of aminophenol compounds in cellular oxidative stress is complex, with studies revealing both pro-oxidant and antioxidant activities depending on the specific isomer and cellular environment. Research into the pro-oxidant properties of aminophenol isomers has demonstrated that 2-aminophenol (B121084) and 4-aminophenol (B1666318) can generate reactive oxygen species (ROS) when in the presence of copper ions. nih.gov This activity was analyzed by observing the inactivation of aconitase, an enzyme highly sensitive to oxidative stress, in permeabilized yeast cells. nih.gov

The study suggested that the superoxide (B77818) radical is produced from 2- and 4-aminophenol in the presence of copper, leading to the inactivation of aconitase. nih.gov This process is linked to the ability of these aminophenol isomers to reduce copper ions, which can then participate in reactions that generate superoxide radicals. nih.gov In contrast, 3-aminophenol (B1664112) showed little reactivity in this system. nih.gov Further studies in human proximal tubular kidney (HK-2) cells have also involved the detection of ROS production after treatment with aminophenol derivatives, confirming their activity within cellular oxidative stress pathways. researchgate.net

Table 1: Effects of Aminophenol Analogues in Cellular Oxidative Stress Models

Compound/AnalogueModel SystemObserved EffectReference
2-AminophenolPermeabilized yeast cellsProduction of reactive oxygen species in the presence of copper; Inactivation of aconitase nih.gov
4-AminophenolPermeabilized yeast cellsProduction of reactive oxygen species in the presence of copper; Inactivation of aconitase nih.gov
3-AminophenolPermeabilized yeast cellsLittle to no pro-oxidant activity observed nih.gov
p-Aminophenol (PAP)Human Kidney (HK-2) cellsInduction of ROS production researchgate.net

Antiproliferative and Anticancer Investigations

Analogues of this compound, particularly substituted aminophenols, have demonstrated significant antiproliferative and anticancer potential. The compound p-dodecylaminophenol (p-DDAP), an analogue of the synthetic retinoid Fenretinide, has been developed and shown to be effective against a wide range of cancers without the toxic side effects associated with its parent compound. nih.govresearchgate.net The versatility of the para-aminophenol structure is further highlighted by its use as a key building block in the synthesis of various oncology drugs, including Cabozantinib, a tyrosine kinase inhibitor used in the treatment of renal and hepatocellular carcinoma. kajay-remedies.com

Research into other phenolic structures has also yielded promising results. A series of 4-phenoxyphenol (B1666991) derivatives were designed and found to serve as a novel core structure for androgen receptor (AR) antagonists, with some compounds exhibiting cell-growth inhibiting potency against androgen-independent prostate cancer cell lines. nih.gov Similarly, novel benzoxazole (B165842) and naphthoxazole analogues have been evaluated for their antiproliferative potency against a panel of human cancer cell lines, with some derivatives showing activity comparable to the chemotherapy drug cisplatin. mdpi.com

Table 2: Antiproliferative Activity of Selected Phenolic Analogues

Compound/AnalogueCancer Cell Line(s)Activity Metric (IC₅₀)Reference
Compound 22 (4-phenoxyphenol derivative)LNCaP (Prostate)0.043 µM nih.gov
Compound 22 (4-phenoxyphenol derivative)22Rv1 (Prostate)0.22 µM nih.gov
Naphthoxazole analog with chlorineVarious2.18–2.89 µM mdpi.com
Dibenzyl bromophenolsVariousNanomolar range mdpi.com

Phenolic compounds exert their anticancer effects through various mechanisms, with the induction of apoptosis, or programmed cell death, being a primary pathway. nih.gov Studies on p-dodecylaminophenol (p-DDAP) have shown that this compound induces apoptosis in human prostate cancer cells. researchgate.net The hallmarks of this process included the observation of condensed nuclei in treated cells and molecular changes such as altered expression of the anti-apoptotic protein Bcl-2 and the executioner caspase, caspase-3. researchgate.net

The induction of apoptosis by phenolic compounds is a well-documented phenomenon. These compounds can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govfrontiersin.org Key molecular events often include the impairment of the mitochondrial membrane, the release of cytochrome c, and the subsequent activation of a cascade of caspases. mdpi.comfrontiersin.org Phenolic compounds can also modulate the expression of regulatory proteins involved in apoptosis, such as downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like BAX. nih.govnih.gov This targeted induction of apoptosis in cancer cells is a crucial mechanism behind the therapeutic potential of many natural and synthetic phenolic compounds. nih.gov

Neuroprotective Effects and Applications in Neurodegenerative Research

The investigation of aminophenol analogues in the context of neurological health has yielded varied results, suggesting that structural modifications are critical to a compound's effect. For instance, p-aminophenol, a metabolite of the common analgesic acetaminophen, has been shown to be toxic to cultured mouse cortical neurons, causing a significant loss of cell viability. nih.gov This finding suggests a potential detrimental effect on developing neurons. nih.gov

Conversely, other related phenolic compounds have demonstrated significant neuroprotective properties. Morin (B1676745) (3,5,7,2′,4′-pentahydroxyflavone), a natural bioflavonoid, has been shown to protect against neuronal death in both in vitro and in vivo models of Parkinson's disease. nih.gov In cell models, morin attenuated apoptosis and the formation of reactive oxygen species (ROS) induced by the neurotoxin MPP+. nih.gov In animal models, morin administration prior to the toxin MPTP mitigated behavioral deficits and the loss of dopaminergic neurons. nih.gov The neuroprotective mechanism of morin is largely attributed to its potent antioxidant activity. nih.gov These contrasting findings underscore the potential for developing aminophenol and benzyloxyphenol analogues as either neurotoxic or neuroprotective agents for research and therapeutic applications in neurodegenerative diseases, depending on their specific chemical structures. nih.govnih.gov

Antimicrobial Activity Evaluations

Derivatives and structural isomers of aminophenol have been evaluated for their antibacterial properties, with studies demonstrating notable efficacy against a range of bacterial strains. A comparative study of aminophenol isomers found that para-aminophenol (p-aminophenol) possesses potent antibacterial activity, significantly greater than that of ortho-aminophenol (o-aminophenol) or meta-aminophenol (m-aminophenol). comu.edu.trresearchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of p-aminophenol were determined against several standard reference strains. comu.edu.tr

Further research into aminophenol derivatives has expanded on these findings. Schiff bases synthesized from 4-aminophenol displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, azo compounds derived from 4-aminophenol have also been reported to possess good antibacterial activity. asianpubs.org An earlier study also systematically investigated simple nuclear-substituted derivatives of 2-aminophenol, providing foundational data on how structural changes impact antibacterial action. portlandpress.com

Table 3: Antibacterial Activity of Aminophenol and its Analogues

Compound/AnalogueBacterial StrainActivity MetricConcentration (µg/mL)Reference
p-AminophenolStaphylococcus aureus ATCC 25923MIC31.25 comu.edu.tr
p-AminophenolStaphylococcus aureus ATCC 25923MBC62.5 comu.edu.tr
p-AminophenolEnterococcus faecalis ATCC 29212MIC62.5 comu.edu.tr
p-AminophenolEnterococcus faecalis ATCC 29212MBC125 comu.edu.tr
p-AminophenolEscherichia coli ATCC 25922MIC250 comu.edu.tr
p-AminophenolEscherichia coli ATCC 25922MBC500 comu.edu.tr
p-AminophenolPseudomonas aeruginosa ATCC 27853MIC500 comu.edu.tr
p-AminophenolPseudomonas aeruginosa ATCC 27853MBC500 comu.edu.tr
4-((3-nitrobenzylidene)amino)phenol (S-3)Bacillus subtilis subsp. spizizenii ATCC 6633Zone of Inhibition20 mm mdpi.com
4-((thiophen-2-ylmethylene)amino)phenol (S-4)Bordetella bronchiseptica ATCC 4617Zone of Inhibition18 mm mdpi.com

The antifungal potential of phenolic compounds related to this compound has been demonstrated against various fungal pathogens. For example, Schiff base derivatives of 4-aminophenol have been shown to be active against the fungus Saccharomyces cerevisiae. mdpi.com One of the synthesized compounds, 4-(((E)-3-phenylallylidene)amino)phenol, was found to be more active than the reference drug Nystatin. mdpi.com

Studies on other related phenolic structures, such as 2-acyl-1,4-benzohydroquinones, have also revealed significant antifungal properties. These compounds were tested against a panel of Candida species and filamentous fungi, with some derivatives showing potent activity. mdpi.com For instance, 2-octanoylbenzohydroquinone was identified as a particularly active compound, with MIC values comparable to the standard antifungal drug amphotericin B against certain strains like Candida krusei and Rhizopus oryzae. mdpi.com Furthermore, the natural compound Phenol (B47542), 2,4-bis(1,1-dimethylethyl) has been identified as an antifungal metabolite produced by the actinobacterium Kutzneria sp., highlighting the role of this class of compounds in natural antimicrobial defenses. nih.gov

Table 4: Antifungal Activity of Phenolic Analogues

Compound/AnalogueFungal StrainActivity Metric (MIC)Concentration (µg/mL)Reference
2-octanoylbenzohydroquinoneCandida krusei ATCC 6258MIC2 mdpi.com
2-octanoylbenzohydroquinoneRhizopus oryzae ATCC 20344MIC4 mdpi.com
2-octanoylbenzohydroquinoneCandida albicans ATCC 10231MIC8 mdpi.com
2-octanoylbenzohydroquinoneAspergillus fumigatus 2HMIC8 mdpi.com
4-(((E)-3-phenylallylidene)amino)phenol (S-5)Saccharomyces cerevisiae ATCC 9763Zone of Inhibition25 mm (More active than Nystatin) mdpi.com

Mechanistic Insights into Molecular Target Interactions

The therapeutic potential of this compound and its analogues is intrinsically linked to their ability to interact with specific biological macromolecules. The unique structural arrangement of a primary amino group, a phenolic hydroxyl group, and a benzyloxy ether linkage on an aromatic scaffold provides a platform for a variety of non-covalent interactions that govern their binding affinity and selectivity towards molecular targets such as enzymes, receptors, and other proteins. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective therapeutic agents.

Role of Hydrogen Bonding and Electrostatic Interactions

The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (oxygen atom of the hydroxyl and benzyloxy groups) functionalities in this compound allows for the formation of robust hydrogen bond networks within the binding sites of biological targets. The amino group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can also accept a hydrogen bond. Similarly, the phenolic hydroxyl group can donate a hydrogen atom and its oxygen can accept a hydrogen bond. This dual nature is a key determinant of its binding orientation and affinity.

Computational studies on 2-aminophenol, the parent scaffold, have highlighted the significance of internal hydrogen bonding between the amino and hydroxyl groups, which influences its conformational preference and electronic properties. theaic.org This intramolecular interaction can affect the pKa of the functional groups, thereby modulating their ionization state at physiological pH and influencing electrostatic interactions with charged residues in a protein's active site. wikipedia.org For instance, the amino group can be protonated to form a positively charged ammonium (B1175870) ion, which can then engage in strong electrostatic interactions with negatively charged amino acid residues like aspartate or glutamate.

In the context of receptor binding, studies on aminophenol derivatives have demonstrated their ability to interact with key amino acid residues through hydrogen bonding. For example, in the binding of ligands to the benzodiazepine (B76468) receptor, the presence of hydrogen bond donors and acceptors is critical for high-affinity binding. nih.gov The specific geometry of these interactions, including the bond angles and distances, dictates the specificity of the ligand for its target.

Influence of Lipophilicity on Target Binding

Structure-activity relationship (SAR) studies on various series of biologically active compounds have consistently shown that modulating lipophilicity can have a profound impact on target binding. mdpi.com For instance, in a series of benzyloxy-substituted chalcones designed as monoamine oxidase B (MAO-B) inhibitors, the position of the benzyloxy group was found to influence the inhibitory potency, with the para-substituted analogue showing enhanced activity. nih.gov This suggests that the benzyloxy moiety can engage in favorable hydrophobic interactions with non-polar amino acid residues in the active site of the enzyme.

However, an optimal level of lipophilicity is generally required for a drug candidate. While increased lipophilicity can improve membrane permeability and target binding, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other proteins, which can result in off-target effects. nih.gov Therefore, the benzyloxy group in this compound represents a key modifiable position for fine-tuning the lipophilic character of its analogues to achieve a desirable balance of potency and drug-like properties.

Modulation of Enzyme, Receptor, and Protein Activities

The ability of this compound and its analogues to modulate the activity of enzymes, receptors, and other proteins stems from their capacity to bind to these targets and either inhibit or activate their function. The specific mode of action depends on the nature of the target and the binding interactions involved.

Enzyme Inhibition:

Compound/Analogue Class Target Enzyme Key Findings Reference
Benzyloxy-substituted chalconesMonoamine Oxidase B (MAO-B)The benzyloxy group at the para position enhanced inhibitory activity. nih.gov
4-Aminophenol derivativesCyclooxygenase (COX)Some derivatives exhibit inhibitory effects on COX enzymes. researchgate.net
Benzyloxybenzene substituted (S)‐α‐amino amidesCholinesterases and Monoamine OxidasesDerivatives showed inhibitory actions against acetylcholinesterase, butyrylcholinesterase, MAO-A, and MAO-B. researchgate.net

Receptor Modulation:

The structural features of this compound make it a potential candidate for interacting with various receptors. The aminophenol scaffold is present in molecules that bind to receptors such as the benzodiazepine receptor. nih.gov The benzyloxy group can provide additional hydrophobic interactions that can enhance binding affinity and selectivity for a particular receptor subtype. For example, in a series of purine (B94841) derivatives, the introduction of a benzyl (B1604629) group significantly increased the binding affinity for the benzodiazepine receptor. nih.gov

Interaction with Other Proteins:

Beyond enzymes and receptors, aminophenol derivatives have been shown to interact with other proteins, including DNA. theaic.org The planar aromatic ring can intercalate between the base pairs of DNA, while the amino and hydroxyl groups can form hydrogen bonds with the phosphate (B84403) backbone or the nucleotide bases. Such interactions can interfere with DNA replication and transcription processes, leading to potential anticancer activity.

Role in Medicinal Chemistry and Drug Discovery

2-Amino-5-(benzyloxy)phenol as a Privileged Scaffold and Lead Compound

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a starting point for the development of a variety of drugs. The 2-aminophenol (B121084) core, a key feature of this compound, is present in a wide range of biologically active molecules. This core structure offers multiple points for diversification, allowing chemists to systematically alter its properties to achieve desired therapeutic effects.

The primary amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The phenolic hydroxyl group can be etherified, esterified, or used as a handle for further functionalization. The benzyloxy group at the 5-position not only influences the compound's lipophilicity and metabolic stability but also presents an additional site for modification. These characteristics make this compound an attractive starting point for the generation of compound libraries in the quest for new lead compounds.

While specific research on this compound as a lead compound is not extensively documented in publicly available literature, the broader class of 2-aminophenol derivatives has shown a range of pharmacological activities, including central nervous system stimulation. nih.govdocumentsdelivered.com This suggests that derivatives of this compound could be explored for similar or novel therapeutic applications.

Design and Development of Novel Pharmaceutical Agents

The design of novel pharmaceutical agents often involves the strategic modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a template for such modifications. For instance, derivatives of structurally similar aminophenols have been investigated for various therapeutic targets.

One relevant example is the development of 4-(4-benzoylaminophenoxy)phenol derivatives as androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov Although the core is a 4-aminophenol (B1666318), the underlying principle of modifying the amino and hydroxyl groups to achieve potent and selective biological activity is directly applicable to the this compound scaffold. In this case, the amino group was acylated with various benzoyl chlorides, and the phenolic hydroxyl group was key for activity. nih.gov

Another pertinent area of research is the design of multifunctional agents for neurodegenerative diseases like Alzheimer's. A series of 2-acetyl-5-O-(amino-alkyl)phenol derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), act as antioxidants, and chelate metal ions. nih.gov This multi-target approach highlights the potential of the substituted aminophenol scaffold to be elaborated into complex molecules that can address multifaceted diseases. The benzyloxy group in this compound could be replaced with other functionalities to explore similar multi-target strategies.

The following table illustrates potential modifications to the this compound scaffold and the corresponding therapeutic areas that could be explored, based on activities of related compounds.

Modification Site Potential Modification Potential Therapeutic Area Rationale based on Analogs
Amino GroupAcylation, Sulfonylation, Heterocycle formationOncology, Infectious DiseasesModification of the amino group in aminophenols is a common strategy to develop various bioactive compounds.
Phenolic HydroxylEtherification, EsterificationNeurodegenerative Diseases, InflammationFunctionalization of the hydroxyl group can modulate pharmacokinetic properties and introduce new binding interactions.
Benzene (B151609) RingIntroduction of substituents (e.g., halogens, alkyl groups)VariousSubstituents on the aromatic ring can influence electronic properties and metabolic stability.
Benzyloxy GroupCleavage to phenol (B47542), Replacement with other groupsVariousThe benzyloxy group can be a handle for prodrug strategies or can be replaced to alter solubility and target engagement.

Structure-Based Drug Design Approaches and Optimization Strategies

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. Should a derivative of this compound show promising activity against a specific enzyme or receptor, SBDD could be employed to guide its further development.

The process would typically involve:

Target Identification and Validation: Identifying a biologically relevant target for a disease of interest.

Structural Biology: Obtaining the 3D structure of the target protein, often in complex with an initial hit compound (a derivative of this compound). This is typically achieved through X-ray crystallography or cryo-electron microscopy.

In Silico Modeling: Using computational tools to analyze the binding mode of the compound in the active site of the target. This allows for the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

Rational Design: Based on the structural insights, new analogs of this compound would be designed to enhance binding affinity and selectivity. This could involve adding functional groups that can form additional favorable interactions with the target or modifying existing groups to improve the fit within the binding pocket.

Synthesis and Biological Evaluation: The designed compounds are then synthesized and tested for their biological activity.

For example, if a derivative of this compound was found to be an inhibitor of a particular kinase, SBDD could be used to optimize its interactions with the ATP-binding site. The amino group might be modified to form a crucial hydrogen bond with the hinge region of the kinase, while the benzyloxy group could be tailored to fit into a specific hydrophobic pocket.

The iterative cycle of SBDD, involving design, synthesis, and testing, can lead to a significant improvement in the potency and drug-like properties of a lead compound. The inherent modularity of the this compound scaffold makes it an excellent candidate for such optimization strategies.

Applications in Chemical Sciences, Materials, and Industrial Chemistry

Intermediate in Complex Organic Synthesis and Fine Chemical Production

2-Amino-5-(benzyloxy)phenol is a key intermediate in the multistep synthesis of complex organic molecules and fine chemicals, particularly in the pharmaceutical and specialty chemical industries. Fine chemicals are pure, single substances produced in limited quantities and are often used as building blocks for high-value products. The dual functionality of an o-aminophenol system allows for the construction of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.

The amino group can be readily diazotized and converted into a range of other functional groups, or it can participate in condensation and amidation reactions. Simultaneously, the phenolic hydroxyl group, protected by a benzyl (B1604629) group, can be deprotected under specific conditions to allow for further reactions like etherification or esterification. This versatility makes it a suitable precursor for creating libraries of compounds for biological screening. For instance, related aminophenol structures are utilized in the synthesis of androgen receptor antagonists and compounds for treating metabolic disorders.

Significance in Photographic Chemistry as a Coupler Intermediate

In the field of photographic chemistry, derivatives of aminophenols are crucial for the formation of cyan dyes. Specifically, compounds structurally related to this compound, such as 2-amino-5-nitrophenol (B90527) derivatives, serve as important intermediates for cyan-image-forming couplers. These couplers are molecules that react with the oxidized form of a color developing agent to create a dye.

The resulting dyes, often based on 2,5-diacylaminophenol or 2-phenylureido-5-acylaminophenol structures, are known for their excellent color restoration, stability, and fastness to heat and humidity. The structure of this compound is ideally suited for the synthesis of such high-performance couplers. The amino group is a key reactive site for building the coupler's final structure, while the benzyloxy group serves as a protected form of the phenol (B47542) that is critical for dye formation.

Utility in the Synthesis of Polymers and Advanced Dyes

The bifunctional nature of this compound makes it a highly valuable monomer for the synthesis of high-performance polymers and a precursor for advanced dyes.

Polymer Synthesis: This compound is an exemplary "AB-type" monomer for the synthesis of polybenzoxazines. Polybenzoxazines are a class of thermosetting polymers known for their exceptional properties, including high thermal stability, low water absorption, excellent flame retardancy, and near-zero shrinkage during curing. The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde (B43269). Because this compound contains both a phenolic and an amino group within the same molecule, it can undergo intramolecular cyclization with formaldehyde to form a benzoxazine ring, and subsequently, self-polymerize through thermally induced ring-opening to create a high-performance polybenzoxazine network.

Advanced Dye Synthesis: The aromatic amino group in this compound allows it to be used in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants. The synthesis involves the diazotization of the primary aromatic amine followed by a coupling reaction with a suitable coupling component. Structurally similar compounds, like 4-(benzyloxy)phenol, are known to act as effective coupling components in the synthesis of azo dyes for materials such as polyester (B1180765) fibers. This compound can be diazotized and coupled with other aromatic compounds to produce a wide array of colors, making it a useful intermediate for creating advanced dyes for various applications.

Contribution to the Development of Novel Materials

The utility of this compound as a synthetic building block directly contributes to the development of novel materials with tailored properties.

The polybenzoxazines derived from this monomer are advanced thermosets that can be used in applications requiring high thermal and chemical resistance, such as aerospace components, electronic laminates, and high-performance adhesives. The presence of the benzyloxy group offers a potential site for further modification of the final polymer, allowing for the fine-tuning of properties like solubility or reactivity.

Furthermore, the synthesis of specialized azo dyes from this compound contributes to the field of functional materials. Azo dyes with specific chromophoric systems can exhibit unique optical properties, making them suitable for use in applications like optical data storage, nonlinear optics, and chemical sensors.

Physicochemical Data for this compound

PropertyValue
CAS Number 54026-40-3
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance Data not available
Melting Point Data not available
Solubility Data not available

Future Perspectives and Emerging Research Avenues

Exploration of Unconventional Synthetic Routes and Sustainable Methodologies

The classical synthesis of aminophenols often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of synthesizing 2-Amino-5-(benzyloxy)phenol and its analogs will likely pivot towards more efficient and environmentally benign methodologies.

Unconventional Synthetic Routes:

Emerging technologies in chemical synthesis offer promising avenues. Flow chemistry , for instance, presents a significant opportunity to improve the synthesis of phenolic compounds. polimi.itrsc.org By conducting reactions in continuous-flow microreactors, researchers can achieve better control over reaction parameters such as temperature and pressure, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. polimi.ituc.pt This methodology also allows for easier scalability and the integration of multiple reaction steps into a single, continuous process. polimi.it

Another area of exploration is the use of photochemical and electrochemical methods . These techniques can enable novel reaction pathways that are not accessible through traditional thermal methods, potentially leading to more direct and efficient syntheses of complex molecules. rsc.org

Sustainable Methodologies:

The principles of green chemistry are increasingly guiding synthetic strategies. For this compound, this could involve:

Catalytic Systems: The development and utilization of novel catalysts, including biocatalysts (enzymes) and nanocatalysts, can lead to more selective and efficient reactions under milder conditions.

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry that will be a focus of future synthetic efforts.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Flow Chemistry Enhanced safety, scalability, and process controlMicroreactor technology, process intensification
Photochemistry Access to novel reaction pathwaysPhotoredox catalysis, light-driven reactions
Electrochemistry Mild reaction conditions, reduced reagent useElectrosynthesis, paired electrolysis
Biocatalysis High selectivity, environmentally benignEnzyme engineering, whole-cell catalysis

Advanced Mechanistic Elucidation of Novel Biological Activities

While preliminary studies on related compounds suggest potential antioxidant and other biological activities, a deep mechanistic understanding for this compound is still in its infancy. Future research will need to employ advanced analytical and computational techniques to unravel the precise molecular mechanisms underlying its biological effects.

A study on a Schiff base derivative, (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol, investigated its antioxidant properties using the cupric reducing antioxidant capacity (CUPRAC) method and density functional theory (DFT) calculations. nih.gov This provides a starting point for more in-depth investigations into the radical scavenging and redox-modulating capabilities of the parent compound.

Future mechanistic studies could involve:

Advanced Spectroscopy: Techniques such as time-resolved spectroscopy can be used to study the kinetics and dynamics of the compound's interaction with biological targets.

-Omics Technologies: Genomics, proteomics, and metabolomics approaches can provide a global view of the cellular pathways modulated by this compound, helping to identify novel biological targets and off-target effects.

In Silico Modeling: Molecular dynamics simulations and quantum mechanical calculations can provide detailed insights into the binding modes and interactions of the compound with specific enzymes or receptors at the atomic level. researchgate.net

Rational Design of Highly Selective and Potent Derivatives

The structural scaffold of this compound, featuring amino, hydroxyl, and benzyloxy groups, is ripe for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. Rational drug design principles will be instrumental in guiding the synthesis of new derivatives.

Research on benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors has demonstrated the potential of this chemical class. nih.gov By designing and synthesizing a series of analogs, researchers were able to identify compounds with significantly improved inhibitory activity. nih.gov A similar approach can be applied to this compound, where structure-activity relationship (SAR) studies will be crucial. researchgate.netresearchgate.net

The process of rational design would involve:

Pharmacophore Modeling: Identifying the key structural features responsible for the biological activity of the parent compound.

Computational Screening: Utilizing virtual screening techniques to predict the binding affinity of designed derivatives to specific biological targets.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

The design and synthesis of 2-acetyl-5-O-(amino-alkyl)phenol derivatives as multifunctional agents for Alzheimer's disease further highlights the versatility of the aminophenol scaffold for developing multi-target inhibitors. nih.gov

Design StrategyObjectiveKey Techniques
Structure-Activity Relationship (SAR) To understand the correlation between chemical structure and biological activitySynthesis of analog libraries, biological screening
Pharmacophore Modeling To identify essential structural features for activityComputational chemistry, molecular modeling
In Silico Docking To predict binding modes and affinities to biological targetsMolecular docking simulations, virtual screening
Multi-target Ligand Design To develop single molecules that can modulate multiple biological targetsSystems biology, computational design

Integration of Multidisciplinary Approaches for Comprehensive Understanding

To fully realize the potential of this compound, a siloed research approach will be insufficient. The future of research in this area lies in the seamless integration of multiple scientific disciplines. A comprehensive understanding of this compound, from its fundamental chemical properties to its potential therapeutic applications, will require a collaborative effort.

This integrated approach would bring together experts from various fields:

Synthetic Chemistry: To develop novel and efficient synthetic routes.

Medicinal Chemistry: To design and synthesize potent and selective derivatives.

Pharmacology and Biology: To evaluate the biological activity and elucidate the mechanism of action in cellular and animal models.

Computational Chemistry: To guide the design process and provide theoretical insights into molecular interactions.

Structural Biology: To determine the three-dimensional structures of the compound in complex with its biological targets.

By combining experimental and computational methods, researchers can create a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate computational models. This synergistic approach will accelerate the discovery and development process, ultimately paving the way for the potential translation of this compound and its derivatives into valuable scientific tools or therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-5-(benzyloxy)phenol, and how can its purity be validated?

  • Methodology : The compound is synthesized via hydroxyl-group protection (e.g., benzylation) followed by amination. For example, phenolic hydroxyl groups can be protected using benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF), followed by selective deprotection and amination . Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (ESI-MS) ensures molecular weight accuracy .

Q. How does the electronic environment of the benzyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The electron-donating benzyloxy group activates the aromatic ring toward electrophilic substitution. Reactivity can be assessed using Hammett parameters (σ⁺) or computational DFT calculations to map electron density distribution. Experimental validation includes monitoring reaction kinetics under varying conditions (e.g., pH, solvent polarity) .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodology :

  • Structural Elucidation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) for proton environments and coupling constants.
  • Purity : HPLC (retention time comparison with standards) and melting point analysis.
  • Mass Confirmation : High-resolution ESI-MS or MALDI-TOF for exact mass .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors, in mechanistic studies?

  • Methodology :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., gelatinases, proteases) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding affinities and interaction modes with active sites.
  • Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .

Q. What strategies mitigate instability of this compound under oxidative or photolytic conditions?

  • Methodology :

  • Stability Studies : Expose the compound to UV light (ICH Q1B guidelines) or H₂O₂ and monitor degradation via HPLC.
  • Stabilizers : Add antioxidants (e.g., BHT) or encapsulate in cyclodextrins.
  • Degradation Pathways : LC-MS identifies breakdown products; Arrhenius plots predict shelf life .

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives?

  • Methodology : Use asymmetric catalysis (e.g., Sharpless aminohydroxylation) or chiral auxiliaries. Enantiomeric excess is quantified via chiral HPLC (Chiralpak AD-H column) or Mosher ester analysis .

Q. What are the implications of substituent variations (e.g., trifluoromethyl, methoxy) on bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents at the 4-position and test in biological assays (e.g., antimicrobial, anticancer).
  • Computational SAR : QSAR models correlate substituent electronic/steric effects with activity .

Methodological Considerations

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Methodology :

  • Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenolysis), solvents (DMF vs. THF), and temperatures.
  • Byproduct Analysis : Use TLC or GC-MS to identify side reactions (e.g., over-benzylation) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Use nitrile gloves, goggles, and fume hoods.
  • Spill Management : Neutralize with 5% acetic acid before disposal.
  • First Aid : Immediate eye flushing with saline; skin decontamination with soap/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(benzyloxy)phenol
Reactant of Route 2
2-Amino-5-(benzyloxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.